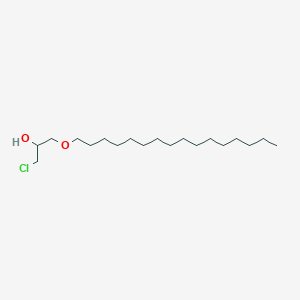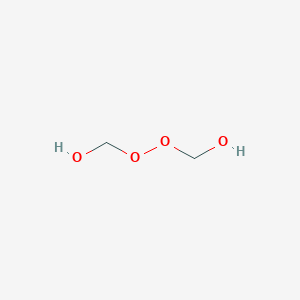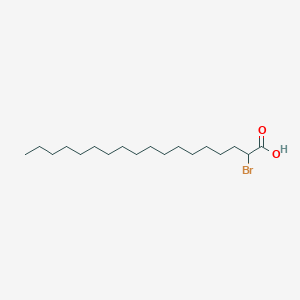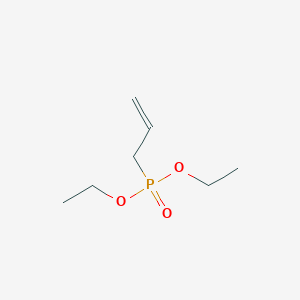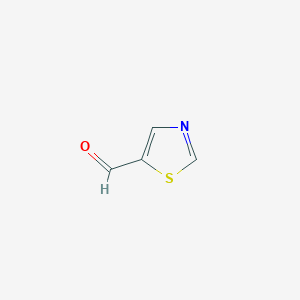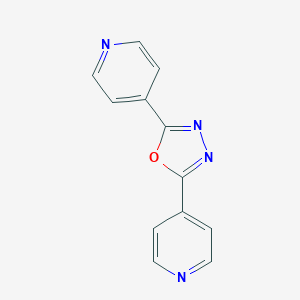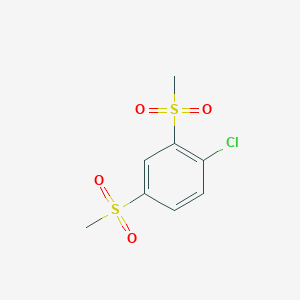
1-(4-Fluorophenyl)piperazine hydrochloride
Overview
Description
1-(4-Fluorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13FN2 · 2HCl. It is a derivative of piperazine, where a fluorophenyl group is attached to the piperazine ring.
Mechanism of Action
Target of Action
1-(4-Fluorophenyl)piperazine hydrochloride, also known as 4-FPP or pFPP , is a phenylpiperazine, a class of drugs that are known to direct central serotonin release . The primary targets of this compound are the serotonin receptors in the brain .
Mode of Action
The compound interacts with serotonin receptors, leading to an increase in the extracellular concentrations of serotonin . This interaction mimics the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or “Ecstasy”) .
Biochemical Pathways
The compound’s interaction with serotonin receptors affects the serotoninergic pathway, leading to an increase in the extracellular concentrations of serotonin . This can result in various downstream effects, including mood elevation, increased sociability, and potentially hallucinogenic effects .
Pharmacokinetics
Like other phenylpiperazines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The increase in extracellular concentrations of serotonin caused by the compound can lead to various physiological and psychological effects. These may include mood elevation, increased sociability, and potentially hallucinogenic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the gastrointestinal tract, the presence of food or other drugs, and individual differences in metabolism . Specific studies on the influence of environmental factors on the action of this compound are currently lacking .
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)piperazine hydrochloride is known to be an entactogenic drug, which means it can induce feelings of empathy in users . It is believed to direct central serotonin release
Cellular Effects
Given its potential for abuse, it may have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known to mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or “Ecstasy”)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether. The reaction is typically carried out under reflux conditions with microwave irradiation at a power of 800W for about 3 minutes .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity
Properties
IUPAC Name |
1-(4-fluorophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKQTWPVQQAGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480211 | |
| Record name | 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16141-90-5 | |
| Record name | 16141-90-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



